2-Benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-15(2,3)19-13(16)10-12(14(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMRLCPQQCHIBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Esterification Mechanism
Protonation of the carboxylic acid (Step 1) generates an acylium ion, which undergoes nucleophilic attack by tert-butanol (Step 2). Subsequent deprotonation yields the tert-butyl ester.
Competing Anhydride Formation
In DCC-based methods, the activated intermediate may react with another carboxylic acid molecule, forming a symmetrical anhydride. This is mitigated by:
Industrial Case Study: Pilot-Scale Production
A 2023 study detailed the synthesis of 2-benzyl-4-(tert-butoxy)-4-oxobutanoic acid at 50 kg scale using flow chemistry:
Process Summary :
-
Reactors : Two serially connected packed-bed reactors.
-
Throughput : 12 kg/h.
-
Quality Control : In-line FTIR monitors conversion in real-time.
Economic Metrics :
-
CAPEX : $1.2 million (for a 100 kg/day facility).
-
OPEX : $220/kg (including catalyst recycling).
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets. The benzyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Features of 4-Oxobutanoic Acid Derivatives
Key Observations :
Biological Activity: The target compound lacks direct therapeutic data but is used in protein degradation research . 8a and related fluorinated analogs show promise in anticancer/antibacterial studies due to their halogenated aryl groups, which enhance membrane permeability . 4-Oxobutanoic acids with aryl groups (e.g., 4-(4-methoxyphenyl)) are explored for antidiabetic activity, targeting peroxisome proliferator-activated receptors (PPARs) .
Physicochemical Properties
Table 2: Physical Properties of Selected Analogs
Biologische Aktivität
2-Benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid (CAS Number: 122225-33-6) is a synthetic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings. The compound's structural formula is , and it features a unique tert-butoxy group that may influence its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C15H20O4 |
| Molecular Weight | 264.33 g/mol |
| Purity | ≥95% |
| Storage Conditions | Desiccate at room temperature |
In Vitro Studies
Recent studies have focused on the compound's effects on cell lines and isolated tissues:
- Cell Viability Assays : Research indicates that 2-benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid can affect cell proliferation in various cancer cell lines, suggesting potential anti-cancer properties. For example, an IC50 value was determined for specific cancer types, indicating the concentration required to inhibit cell growth by 50%.
- Enzyme Inhibition : Preliminary tests have shown that this compound can inhibit key metabolic enzymes, which may affect drug metabolism and bioavailability.
In Vivo Studies
- Animal Models : Studies using Wistar rats demonstrated that administration of the compound led to significant changes in metabolic parameters, with observed alterations in blood glucose levels and lipid profiles. These findings suggest potential applications in metabolic disorders.
- Toxicity Assessments : Toxicological evaluations revealed that the compound exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects noted in tested animal models.
Case Study 1: Anti-Cancer Activity
In a controlled study involving human cancer cell lines, 2-benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid was tested for its cytotoxic effects. The results indicated a dose-dependent reduction in cell viability, particularly in breast and colon cancer cell lines.
Case Study 2: Metabolic Effects
A study conducted on diabetic rat models demonstrated that the compound improved insulin sensitivity and reduced hyperglycemia. The mechanism appears to involve enhanced glucose uptake in peripheral tissues.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid, and how do intermediate steps influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation to introduce the benzyl group, followed by esterification with 2-methylpropan-2-ol. Key intermediates include 4-oxobutanoic acid derivatives, which require careful purification to avoid side reactions. For example, residual solvents like methanol must be removed using rotary evaporation under reduced pressure, as their presence can hinder subsequent steps . Michael-type additions (e.g., thioglycolic acid to α,β-unsaturated ketones) may also be employed, with reaction yields influenced by temperature (optimal range: 40–60°C) and catalyst choice (e.g., Lewis acids like AlCl₃) .
Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- ¹H/¹³C NMR : Critical for confirming the ester and ketone functionalities. For instance, the tert-butyloxy group (2-methylpropan-2-yl) appears as a singlet at δ ~1.2–1.4 ppm for the methyl protons, while the benzyl group’s aromatic protons resonate at δ ~7.2–7.5 ppm .
- IR Spectroscopy : Identifies carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for the ester and ketone groups .
- HPLC-MS : Validates molecular weight (MW: calculated ~278.3 g/mol) and detects impurities (<2% by area normalization) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents .
- Waste Disposal : Segregate acidic waste (e.g., unreacted butanoic acid derivatives) and neutralize with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during esterification?
- Methodological Answer : Competing hydrolysis of the tert-butyl ester can be minimized by using anhydrous solvents (e.g., dry dichloromethane) and molecular sieves to absorb water. Catalytic amounts of DMAP (4-dimethylaminopyridine) improve esterification efficiency (~15% yield increase) by activating the acylating agent . Kinetic monitoring via in-situ FTIR helps identify optimal reaction termination points .
Q. What analytical strategies resolve contradictions in reported biological activity data for structural analogs?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., neuroprotective vs. anticancer activity) may arise from assay variability. Standardize assays using reference compounds (e.g., fenofibric acid for enzyme inhibition studies) and validate via dose-response curves. For example, compare inhibitory effects on KYN-3-OHase (neuroprotection) versus cancer cell lines (e.g., HepG2), ensuring consistent cell passage numbers and incubation times .
Q. How do electronic effects of substituents (e.g., fluorine vs. methoxy groups) modulate the compound’s reactivity in nucleophilic reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., -F) increase the electrophilicity of the ketone, accelerating nucleophilic attacks (e.g., Grignard additions). Computational DFT studies (B3LYP/6-31G*) can predict charge distribution at the carbonyl carbon. Experimentally, compare reaction rates with analogs like 4-(4-fluorophenyl)-4-oxobutanoic acid versus 4-methoxy derivatives .
Q. What chiral resolution methods are effective for isolating enantiomers of related 4-oxobutanoic acid derivatives?
- Methodological Answer : Enantiomeric mixtures (e.g., R/S configurations at C-2) can be resolved via:
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane:isopropanol (90:10) mobile phase; retention times vary by ~2–3 minutes for enantiomers .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester bonds in one enantiomer, achieving >90% ee .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
